molecular formula C6H3BrCl2O B1281853 2-Bromo-3,6-dichlorophenol CAS No. 63862-91-9

2-Bromo-3,6-dichlorophenol

Cat. No.: B1281853
CAS No.: 63862-91-9
M. Wt: 241.89 g/mol
InChI Key: DBAONWMSNZNTMN-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O. It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring with a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,6-dichlorophenol can be synthesized through several methods. One common approach involves the bromination and chlorination of phenol derivatives. For instance, 3,6-dichlorophenol can be brominated using bromine in the presence of a catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination and chlorination processes. These processes are carried out under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-dichlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Bromo-3,6-dichlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-dichlorophenol involves its interaction with biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The halogen atoms and hydroxyl group play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-dichlorophenol
  • 2-Bromo-3,5-dichlorophenol
  • 2-Bromo-3,4-dichlorophenol

Uniqueness

2-Bromo-3,6-dichlorophenol is unique due to its specific substitution pattern on the benzene ring. This pattern influences its chemical reactivity and biological activity, making it distinct from other halogenated phenols.

Properties

IUPAC Name

2-bromo-3,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAONWMSNZNTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531751
Record name 2-Bromo-3,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63862-91-9
Record name 2-Bromo-3,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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